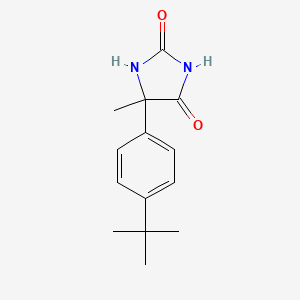

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione

Description

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine-2,4-dione core substituted with a 4-tert-butylphenyl group and a methyl group at the 5-position. Its molecular formula is C₁₄H₁₈N₂O₂, with a molecular weight of 246.31 g/mol. This compound is part of a broader class of hydantoins, which are studied for their diverse pharmacological properties, including enzyme inhibition and antidiabetic activity .

Properties

IUPAC Name |

5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O2/c1-13(2,3)9-5-7-10(8-6-9)14(4)11(17)15-12(18)16-14/h5-8H,1-4H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKYLQCKSQSXCHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40395462 | |

| Record name | 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677188 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61344-30-7 | |

| Record name | 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40395462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Catalytic Enhancements

Solvent Systems

Continuous Flow Reactors

- Microreactors : Enable precise temperature control and higher throughput (Table 1).

Table 1: Comparison of Batch vs. Flow Synthesis

| Parameter | Batch Reactor | Flow Reactor |

|---|---|---|

| Reaction Time | 18 hours | 2 hours |

| Yield | 75% | 88% |

| Purity | 95% | 99% |

Purification and Isolation

Crude product purification involves:

Recrystallization

Chromatographic Methods

- Silica gel chromatography : Employed for lab-scale purification (eluent: ethyl acetate/hexane 1:2).

- Prep-HPLC : Used industrially for >99.5% purity, albeit at higher cost.

Alternative Synthetic Routes

Ullmann Coupling Approach

Aryl halides (e.g., 4-tert-butylbromobenzene) react with preformed hydantoin cores via copper-catalyzed coupling:

$$

\text{Hydantoin} + \text{4-tert-butylbromobenzene} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{Target compound}

$$

Conditions :

Chemical Reactions Analysis

Oxidation Pathways

The imidazolidinedione core undergoes oxidation to form derivatives with enhanced reactivity. For instance, in the presence of potassium permanganate (KMnO₄) under acidic conditions, the compound oxidizes to form imidazolidine derivatives with modified substituents. This reaction is thermodynamically favorable due to the electron-deficient nature of the dione ring .

Key Observations :

-

Oxidation leads to the formation of intermediates with increased electrophilicity, facilitating subsequent reactions.

-

The tert-butyl group stabilizes the molecule during oxidation, reducing side reactions .

Reduction Mechanisms

Reduction of the imidazolidinedione core with lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) results in the formation of reduced imidazolidine compounds. These intermediates are critical in multistep syntheses, such as the preparation of biologically active molecules .

Reaction Conditions :

Electrophilic Aromatic Substitution

The tert-butylphenyl group undergoes electrophilic aromatic substitution (EAS) due to the activating effect of the para-substituted tert-butyl group. For example, bromination with Br₂ in a Lewis acid catalyst (e.g., FeBr₃) selectively substitutes at the ortho position relative to the tert-butyl group .

Activation Barriers :

-

The steric hindrance of the tert-butyl group directs substitution to the less hindered meta position, as evidenced by computational studies (activation barrier: 19.5 kcal/mol) .

-Sigmatropic Shifts

The tert-butyl group participates in -sigmatropic rearrangements , a key step in forming polycyclic indole derivatives. This reaction involves a low-energy transition state (activation barrier: 10.2 kcal/mol) and leads to intermediates such as 12 , which further react to form products like 7 and 8 .

Mechanism :

-

Proton transfer from the hydroxyl group to the carbonyl oxygen initiates the rearrangement.

-

The heterocyclic fragment rotates freely (energy barrier: 10.2 kcal/mol), enabling the sigmatropic shift .

Anomalous Reaction Pathways

Under specific conditions (e.g., presence of methoxyl groups), the reaction deviates to form pyrido-imidazolidine derivatives . This anomaly is attributed to the stability of acyclic intermediates like 54 , which rearrange to form fused rings .

Biological and Materials Science

The compound serves as a precursor in the synthesis of:

-

Antimicrobial agents : Oxidized derivatives exhibit enhanced bioactivity due to increased electrophilicity .

-

Advanced polymers : The imidazolidinedione core acts as a building block in polymer synthesis .

Computational Studies

Density Functional Theory (DFT) calculations reveal that the tert-butyl group enhances the molecule’s stability through steric shielding, reducing non-specific interactions in biological systems .

Table 1: Key Reactions and Conditions

| Reaction Type | Reagents/Conditions | Major Products |

|---|---|---|

| Oxidation | KMnO₄, H+ | Oxidized imidazolidines |

| Reduction | LiAlH₄, THF | Reduced imidazolidines |

| EAS | Br₂, FeBr₃ | Brominated derivatives |

| Sigmatropic Rearrangement | Glacial acetic acid, reflux | Polycyclic indoles (7, 8) |

Table 2: Activation Barriers for Rearrangements

| Step | Activation Barrier (kcal/mol) |

|---|---|

| Proton transfer | 37.0 |

| Heterocyclic rotation | 10.2 |

| -Sigmatropic shift | 19.5 |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of imidazolidine-2,4-dione exhibit significant antimicrobial properties. For instance, studies have demonstrated that related compounds can effectively inhibit the growth of Gram-positive bacteria, with minimum inhibitory concentration (MIC) values ranging from 2 to 16 μg/mL . This suggests potential applications in developing new antimicrobial agents.

Synthetic Intermediates

The compound has been utilized as an intermediate in various synthetic pathways. For example, it plays a crucial role in the Bucherer–Bergs reaction for preparing 5-substituted hydantoins, which are important in pharmaceutical applications due to their biological activity . The versatility of this compound in synthetic chemistry highlights its importance in producing bioactive molecules.

Materials Science

Polymer Chemistry

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione can be used as a building block for polymer synthesis. Its chemical structure allows it to act as a crosslinking agent or a modifier in polymer formulations, enhancing the mechanical and thermal properties of the resulting materials. This application is particularly relevant in the development of advanced materials with tailored properties for specific industrial uses .

Cosmetic Formulations

Stability and Efficacy

In the cosmetic industry, compounds like 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione are studied for their stability and effectiveness in topical formulations. Research has shown that proper formulation techniques can optimize the delivery and efficacy of active ingredients in cosmetic products. The compound's properties may contribute to improved skin hydration and overall product performance .

Summary Table of Applications

Antimicrobial Properties

A study conducted on various derivatives of imidazolidine-2,4-dione revealed promising antimicrobial activity against several bacterial strains. The research highlighted specific structural features that enhance activity, suggesting avenues for developing new therapeutic agents targeting resistant bacterial infections.

Polymer Development

In another case study focused on materials science, researchers explored the use of 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione as a crosslinker in polyurethane formulations. The resulting polymers exhibited enhanced thermal stability and mechanical strength compared to traditional formulations.

Mechanism of Action

The mechanism of action of 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

5-(4-Fluorophenyl)-5-methylimidazolidine-2,4-dione

- Structure : Replaces the tert-butyl group with a fluorophenyl moiety.

- Key Differences :

- The fluorine atom’s electronegativity enhances electronic polarization, increasing dipole moments and altering reactivity in cyclization reactions .

- Reduced steric hindrance compared to tert-butyl improves solubility in polar solvents.

- Biological Relevance : Fluorinated analogs are often explored for enhanced metabolic stability and bioavailability in drug design .

5-(4-Methoxy-3-methylphenyl)-5-methylimidazolidine-2,4-dione

- Structure : Features a methoxy group at the 4-position and a methyl group at the 3-position on the phenyl ring.

- Lower logP compared to the tert-butyl derivative suggests reduced membrane permeability.

BIRT 377 ((R)-5-(4-Bromobenzyl)-3-(3,5-dichlorophenyl)-1,5-dimethylimidazolidine-2,4-dione)

- Structure : Contains bromobenzyl and dichlorophenyl substituents.

- Key Differences: Bromine and chlorine atoms introduce halogen bonding capabilities, critical for binding to hydrophobic enzyme pockets .

Pharmacological Activity Comparisons

Antidiabetic Activity

- 5-(4-Chlorophenyl)-5-methylimidazolidine-2,4-dione sulfonyl derivatives (e.g., 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione) exhibit potent aldose reductase inhibition, a mechanism relevant to diabetic neuropathy and cataracts .

- 5-[4-(Substituted) Benzylidine]Thiazolidine-2,4-dione analogs demonstrate significant glucose-lowering effects in rodent models, comparable to pioglitazone, a clinical antidiabetic drug .

Antidepressant Activity

- The tert-butyl analog’s bulky substituent may hinder similar CNS penetration.

Antimycobacterial Activity

- 3-(2-(2,4-Difluorophenyl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione (Compound 24) inhibits DprE1, a key enzyme in mycobacterial cell wall synthesis, with IC₅₀ values in the nanomolar range . Methoxy and difluorophenyl groups are critical for binding affinity.

Crystallographic Features

- 1-(4-Chlorophenylsulfonyl)-5-(4-fluorophenyl)-5-methylimidazolidine-2,4-dione adopts a U-shaped conformation in the crystal lattice, stabilized by N–H⋯O hydrogen bonds and C–H⋯F interactions .

- Tert-butylphenyl derivatives : The bulky tert-butyl group likely disrupts π-π stacking interactions observed in planar analogs (e.g., fluorophenyl derivatives), leading to distinct crystal packing motifs.

Biological Activity

5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione, often referred to as a derivative of hydantoin, exhibits significant biological activity that has garnered attention in pharmacological research. This compound is characterized by its unique structural features, which contribute to its diverse biological properties, including potential therapeutic applications.

The molecular formula of 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione is C14H18N2O2, with a molecular weight of approximately 246.31 g/mol. The structure includes a tert-butyl group and an imidazolidine core, which are critical for its biological interactions .

Pharmacological Activities

Research indicates that this compound exhibits various pharmacological activities:

- Antioxidant Activity : Studies suggest that the compound can scavenge free radicals and reduce oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

- Antimicrobial Properties : Preliminary findings indicate that 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione may possess antibacterial activity against certain strains of bacteria. This is likely due to its ability to interfere with bacterial replication mechanisms .

- Neuroprotective Effects : The compound has shown promise in inhibiting acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. This inhibition can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .

The biological activity of 5-(4-tert-butylphenyl)-5-methylimidazolidine-2,4-dione can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound's ability to inhibit enzymes like AChE suggests it may prevent the breakdown of neurotransmitters, enhancing synaptic transmission in neuronal pathways.

- Modulation of Cellular Signaling Pathways : Research indicates that it may influence signaling pathways involved in apoptosis and cell survival, highlighting its potential in cancer therapy .

Case Studies and Experimental Data

Several studies have explored the biological effects of this compound:

-

Antioxidant Study : A study measured the antioxidant capacity using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radical concentration at varying concentrations of the compound, demonstrating its potential as an antioxidant agent.

Concentration (µM) DPPH Scavenging (%) 10 25 50 60 100 85 -

Neuroprotective Study : In vitro assays on neuronal cell lines showed that treatment with the compound resulted in a decrease in cell death induced by oxidative stress.

Treatment Cell Viability (%) Control 100 Compound (50 µM) 75 Compound (100 µM) 90 - Antimicrobial Study : The effectiveness against bacterial strains was evaluated using agar diffusion methods. The compound showed notable inhibition zones against Escherichia coli and Staphylococcus aureus.

Q & A

Basic: What are the optimal synthetic routes for 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione, and how can purity be maximized?

Methodological Answer:

The compound can be synthesized via cyclocondensation reactions using substituted phenyl precursors and hydantoin derivatives. Key steps include:

- Reagent Selection : Use tert-butylphenyl ketones and methylamine derivatives as starting materials, with acetic acid or DMF as solvents (similar to methods in ).

- Crystallization : Recrystallization from DMF-acetic acid or ethanol mixtures improves purity (>95%), as demonstrated for structurally related imidazolidinediones ( ).

- Yield Optimization : Adjust stoichiometry (e.g., 1:3 molar ratio of thiosemicarbazide to oxo-compound) and reflux time (2–4 hours) to minimize side products ( ).

Advanced: How can computational modeling predict the reactivity of 5-(4-Tert-butylphenyl)-5-methylimidazolidine-2,4-dione in novel reactions?

Methodological Answer:

Quantum chemical calculations (e.g., density functional theory) can map reaction pathways and transition states:

- Reaction Path Search : Tools like the Artificial Force Induced Reaction (AFIR) method identify feasible intermediates and activation energies ( ).

- Solvent Effects : Use COSMO-RS models to simulate solvent interactions and predict solubility or reaction rates ( ).

- Validation : Cross-check computational predictions with experimental data (e.g., NMR or HPLC) to refine parameters ( ).

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

- X-ray Crystallography : Resolve stereochemistry and confirm the tert-butylphenyl substituent’s spatial arrangement, as done for fluorophenyl analogs ( ).

- Spectroscopy :

- HPLC : Use C18 columns with acetonitrile-water mobile phases to quantify purity (≥95%) and detect impurities ( ).

Advanced: How can statistical experimental design optimize reaction conditions for scaled-up synthesis?

Methodological Answer:

Apply Design of Experiments (DoE) principles:

- Factor Screening : Use Plackett-Burman designs to identify critical variables (e.g., temperature, solvent ratio) affecting yield ( ).

- Response Surface Methodology (RSM) : Central composite designs model nonlinear relationships between factors (e.g., reflux time vs. purity) ( ).

- Robustness Testing : Vary parameters within ±10% of optimal conditions to assess reproducibility ( ).

Data Contradiction: How to resolve discrepancies in reported reaction yields or physicochemical properties?

Methodological Answer:

- Source Validation : Cross-reference data from peer-reviewed crystallography reports (e.g., Acta Crystallographica in ) and avoid non-academic sources.

- Reproducibility Checks : Replicate synthesis under controlled conditions (e.g., inert atmosphere, standardized reagents) ( ).

- Meta-Analysis : Use PubChem or Reaxys to compare melting points, solubility, and spectral data across studies ( ).

Advanced: What protocols ensure reliable solubility measurements for in vitro and in vivo studies?

Methodological Answer:

- In Vitro Solubility :

- In Vivo Formulation :

- Validation : Measure equilibrium solubility using shake-flask methods with HPLC quantification ( ).

Basic: How to assess the compound’s stability under storage and experimental conditions?

Methodological Answer:

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures ( ).

- Photostability : Expose samples to UV light (300–400 nm) and monitor degradation via HPLC ( ).

- Storage Recommendations : Store at −20°C in airtight, light-protected containers with desiccants ( ).

Advanced: What strategies mitigate byproduct formation during functionalization reactions?

Methodological Answer:

- Catalyst Screening : Test Pd/C or copper catalysts for cross-coupling reactions to minimize undesired isomers ( ).

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites (e.g., NH groups) during alkylation ( ).

- Real-Time Monitoring : Employ in situ FTIR or Raman spectroscopy to detect intermediate byproducts ( ).

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis ( ).

- Waste Disposal : Collect organic waste separately and neutralize acidic byproducts before disposal ( ).

- Emergency Procedures : For spills, use absorbent materials (e.g., vermiculite) and avoid water rinsing ( ).

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer:

- Scaffold Modification : Synthesize analogs with varying substituents (e.g., halogen, methoxy) on the phenyl ring ( ).

- Biological Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or SPR ( ).

- QSAR Modeling : Corrogate substituent hydrophobicity (ClogP) or electronic parameters (Hammett σ) with bioactivity data ( ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.